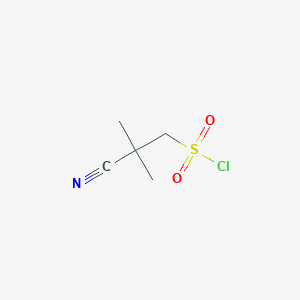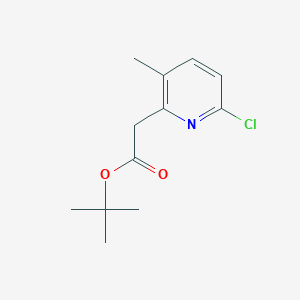![molecular formula C12H19NO4 B1448271 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid CAS No. 1250995-41-5](/img/structure/B1448271.png)
3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid
Vue d'ensemble
Description
3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid is a chemical compound with the molecular formula C12H19NO4 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid can be represented by the SMILES stringO=C (OC (C) (C)C)N1CC (C2)C (C (O)=O)C2C1 . The InChI key for this compound is OQCJMHMUVJXYQH-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid is a solid substance . Its molecular weight is 241.13 .Applications De Recherche Scientifique
Photocatalysis Applications
Carboxylic acids and their derivatives have been explored for photocatalytic applications, highlighting the potential of certain carboxylic acid-based materials in environmental and energy applications. For example, (BiO)2CO3-based materials, which include carboxylic groups, have been investigated for their photocatalytic properties, particularly in degradation of pollutants and hydrogen production from water. These materials are noted for their wide bandgap, limiting visible light absorption, but modifications have enhanced their photocatalytic efficiency under visible light (Ni et al., 2016).
Antimicrobial and Anticancer Properties
Carboxylic acids are known for their antimicrobial properties. For instance, azelaic acid, a dicarboxylic acid, has demonstrated effectiveness against acne and hyperpigmentary skin disorders due to its antimicrobial activity. This underscores the potential of carboxylic acids in dermatological applications (Fitton & Goa, 1991).
Biocatalysis and Fermentation Processes
In biocatalysis and fermentation, medium-chain dicarboxylic acids (MDCAs) are valuable for producing nylons and other polymers. Microbial-based production of these acids is gaining attention for being more sustainable and environmentally friendly compared to traditional chemical synthesis methods. Research in metabolic engineering and synthetic biology is crucial for enhancing the production yields of MDCAs, highlighting their importance in the development of bio-based materials (Li et al., 2020).
Antioxidant Activity
Carboxylic acids, especially those derived from natural sources, have been studied for their antioxidant properties. These compounds play a significant role in combating oxidative stress, contributing to their potential in food preservation, pharmaceuticals, and nutraceuticals. For example, chlorogenic acid, a phenolic compound, exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects, which are beneficial for health and disease prevention (Naveed et al., 2018).
Propriétés
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.1]heptane-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-5-7-4-8(6-13)9(7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCJMHMUVJXYQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride](/img/structure/B1448189.png)
![5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1448190.png)
![3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-2,2-dimethylpropanoic acid dihydrochloride](/img/structure/B1448192.png)




![4',4'-dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-ylmethanamine hydrochloride](/img/structure/B1448201.png)



![[8-(Glycidyloxy)-n-octyl]trimethoxysilane](/img/structure/B1448206.png)
![7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B1448208.png)
